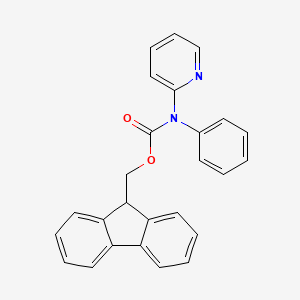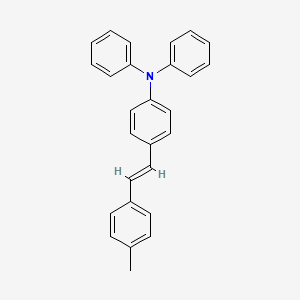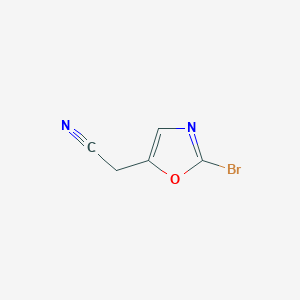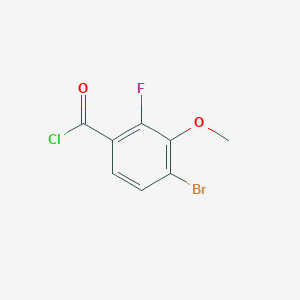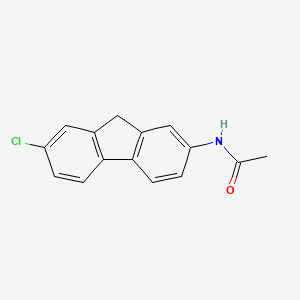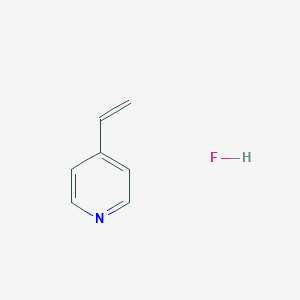
3-(tert-Butylsulfonyl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylsulfonyl)propanoic acid: is an organic compound with the molecular formula C7H14O2S. It is characterized by the presence of a tert-butylsulfonyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butylsulfonyl)propanoic acid typically involves the sulfonylation of a propanoic acid derivative. One common method is the reaction of tert-butylsulfonyl chloride with a propanoic acid derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of 3-(tert-Butylsulfonyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(tert-Butylsulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(tert-Butylsulfonyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: Industrially, 3-(tert-Butylsulfonyl)propanoic acid is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(tert-Butylsulfonyl)propanoic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
- 3-(tert-Butylsulfanyl)propanoic acid
- 2-(tert-Butylsulfanyl)phenylacetic acid
- 3-Octylsulfanyl-propionic acid
Comparison: Compared to similar compounds, 3-(tert-Butylsulfonyl)propanoic acid is unique due to the presence of the sulfonyl group, which imparts different reactivity and stability characteristics. For instance, the sulfonyl group is more electron-withdrawing compared to the sulfanyl group, affecting the compound’s reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C7H14O4S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
3-tert-butylsulfonylpropanoic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)12(10,11)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) |
Clé InChI |
DOGKLWFKONCMHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
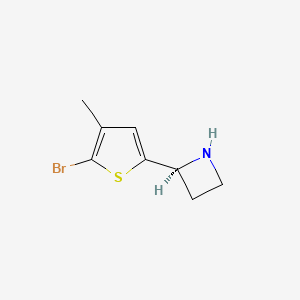

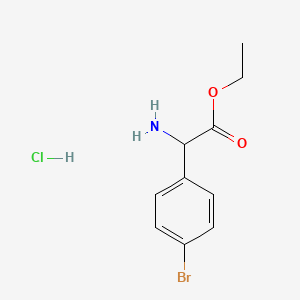

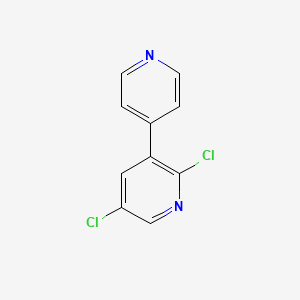
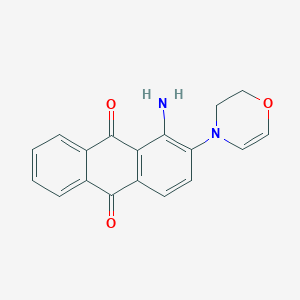
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
